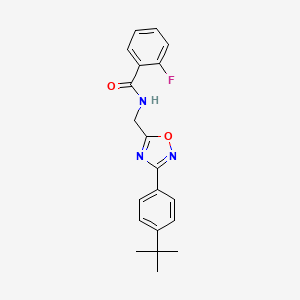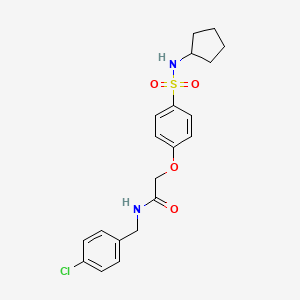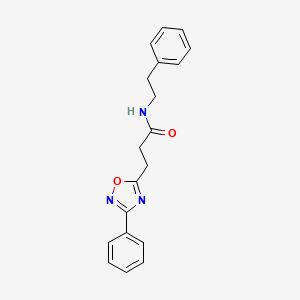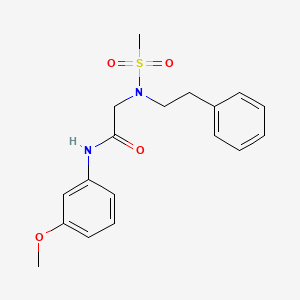
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the production of pro-inflammatory cytokines. By inhibiting carbonic anhydrase, this compound reduces the production of these cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity. It also has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of research is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in this area. Additionally, further research is needed to determine the optimal dosage and administration method for this compound in vivo.
Métodos De Síntesis
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized by reacting N-phenethylmethylamine with 3-methoxybenzoyl chloride in the presence of a base, followed by reacting the resulting product with acetamide and a sulfonating agent. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is its role as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes this compound a potential candidate for the treatment of various inflammatory diseases such as arthritis, multiple sclerosis, and Crohn's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-6-9-16(13-17)19-18(21)14-20(25(2,22)23)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYCLCLLNEABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


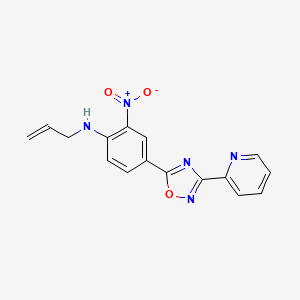


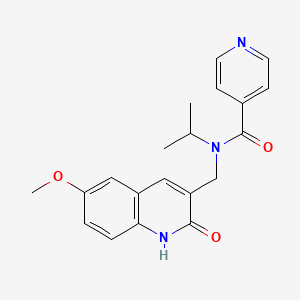
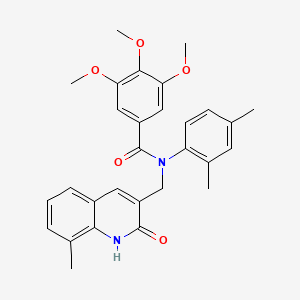
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)

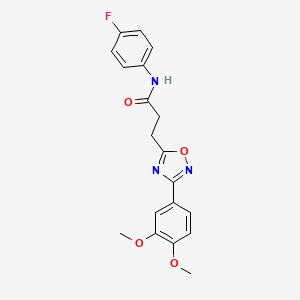
![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
